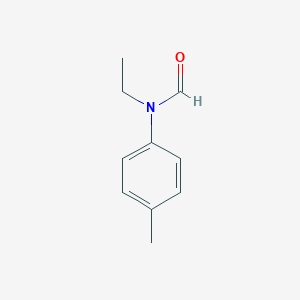
N-Ethyl-P-formotoluidide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-P-formotoluidide: is an organic compound with the molecular formula C10H13NO It is a derivative of formamide, where the hydrogen atom of the formamide group is substituted by an ethyl group and the nitrogen atom is bonded to a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Formylation: One common method to synthesize N-Ethyl-P-formotoluidide involves the direct formylation of N-ethyl-4-methylaniline. This reaction typically uses formic acid or formic anhydride as the formylating agent under acidic conditions.
Reductive Amination: Another method involves the reductive amination of 4-methylbenzaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods:
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product while maintaining cost-effectiveness and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Ethyl-P-formotoluidide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
N-Ethyl-P-formotoluidide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential pharmacological activities. It may act as a precursor for the synthesis of drugs with antimicrobial, anti-inflammatory, or anticancer properties.
Industry:
The compound finds applications in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of N-Ethyl-P-formotoluidide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
N-(4-Methylphenyl)-N-methylformamide: Similar structure but with a methyl group instead of an ethyl group.
N-(4-Methylphenyl)-N-isopropylformamide: Contains an isopropyl group instead of an ethyl group.
N-(4-Methylphenyl)-N-phenylformamide: Features a phenyl group instead of an ethyl group.
Uniqueness:
N-Ethyl-P-formotoluidide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and reactivity. The presence of the ethyl group can influence its solubility, boiling point, and interaction with other molecules, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Propiedades
Número CAS |
15296-56-7 |
|---|---|
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
N-ethyl-N-(4-methylphenyl)formamide |
InChI |
InChI=1S/C10H13NO/c1-3-11(8-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
Clave InChI |
PDZAIALHZDHQGR-UHFFFAOYSA-N |
SMILES |
CCN(C=O)C1=CC=C(C=C1)C |
SMILES canónico |
CCN(C=O)C1=CC=C(C=C1)C |
Sinónimos |
N-ETHYL-P-FORMOTOLUIDIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















